molecular formula C24H15N5O5 B4981206 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide

Cat. No.: B4981206
M. Wt: 453.4 g/mol
InChI Key: JQGHEBWMSBEWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide is a complex organic compound with a unique structure that includes both isoindoline and quinoxaline moieties

Properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N5O5/c30-21(13-28-23(31)16-7-4-10-20(29(33)34)22(16)24(28)32)26-15-6-3-5-14(11-15)19-12-25-17-8-1-2-9-18(17)27-19/h1-12H,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGHEBWMSBEWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)CN4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the isoindoline derivative, followed by the introduction of the quinoxaline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1,3-diox

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